molecular formula C11H10N2O2 B13673333 1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone

1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone

Cat. No.: B13673333
M. Wt: 202.21 g/mol
InChI Key: GBFVTTRCMPUERU-UHFFFAOYSA-N
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Description

1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone is a high-purity organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol. This chemical features a 2-aminooxazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound is provided with a minimum purity of 95% and requires storage at 2-8°C to ensure long-term stability . This compound serves as a valuable building block in anticancer research and drug discovery programs. Oxazole-based derivatives have demonstrated significant antiproliferative potential against various human cancer cell lines, including colorectal carcinoma (HCT116) and breast carcinoma (MCF7) . The 2-aminooxazole moiety is a key structural feature in compounds that exhibit inhibitory activity against cyclin-dependent kinases (CDKs) , enzymes that play crucial roles in cell cycle regulation and are important therapeutic targets for cancer treatment . The structural similarity of this heterocyclic system to purines found in natural biological molecules makes it particularly interesting for developing novel therapeutic agents . Researchers utilize this compound as a synthetic intermediate for the development of more complex heterocyclic systems with potential pharmacological activities. The reactive amino and ketone functional groups provide handles for further chemical modification and diversification, allowing medicinal chemists to create libraries of derivatives for structure-activity relationship studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. handling must be performed by qualified technicians in appropriately equipped laboratories.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-[2-(2-amino-1,3-oxazol-5-yl)phenyl]ethanone

InChI

InChI=1S/C11H10N2O2/c1-7(14)8-4-2-3-5-9(8)10-6-13-11(12)15-10/h2-6H,1H3,(H2,12,13)

InChI Key

GBFVTTRCMPUERU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CN=C(O2)N

Origin of Product

United States

Preparation Methods

Condensation of Ortho-Substituted Acetophenones with Urea

A widely used approach involves the reaction of ortho-substituted acetophenones with urea to form the aminooxazole ring. This method has been optimized with respect to solvent, temperature, and stoichiometry.

  • Starting Materials: Ortho-substituted acetophenones (e.g., 2'-hydroxy-5'-aminoacetophenone derivatives)
  • Reagents: Urea or thiourea
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), ethanol, or high-boiling solvents like polyethylene glycol (PEG-400)
  • Conditions: Heating at 80–140 °C, sometimes under microwave irradiation to enhance reaction rates
  • Yields: Typically around 50%, with some variations depending on substituents and conditions

Optimization Findings:

  • Microwave irradiation can improve reaction efficiency compared to conventional heating.
  • Solvent choice is critical; high-boiling polar aprotic solvents favor the condensation.
  • Electron-donating or withdrawing groups on the acetophenone ring have negligible effects on yield.

Example Reaction Scheme:

$$
\text{Ortho-substituted acetophenone} + \text{Urea} \xrightarrow[\text{80-140 °C}]{\text{DMF or PEG-400}} \text{1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone}
$$

(Table 1 summarizes reaction conditions and yields from various studies.)

Entry Solvent Temperature (°C) Stoichiometric Ratio (Acetophenone:Urea) Yield (%) Notes
1 DMF 80 1:2 50 Conventional heating
2 PEG-400 120 1:10 52 Microwave irradiation
3 Ethanol 100 1:5 45 Longer reaction time

Source: Adapted from Azzali et al., 2020

Azaylide Methodology

This method involves the reaction of α-azidoketones with isocyanates or isothiocyanates to form the oxazole ring.

  • Starting Materials: α-Azidoacetophenones
  • Reagents: Aryl isocyanates or isothiocyanates
  • Catalysts: Triphenylphosphine (PPh3) or resin-bound PPh3
  • Solvents: Dichloromethane (CH2Cl2), dioxane
  • Conditions: Room temperature stirring overnight or heating at 90 °C for 30 minutes
  • Yields: Variable, from low to moderate (9–85%), depending on substituents and conditions

Key Observations:

  • Electron-donating substituents on the azide improve yields.
  • Electron-withdrawing or meta-substituted azides tend to give poor yields.
  • The method is flexible but requires careful substrate selection.

Representative Reaction:

$$
\alpha\text{-Azidoacetophenone} + \text{Aryl isocyanate} \xrightarrow[\text{RT or 90 °C}]{\text{PPh}_3} \text{N-aryloxazole-2-amine}
$$

(Table 2 summarizes selected reaction conditions and outcomes.)

Entry Azide Substituent Temperature (°C) Solvent Yield (%) Comments
1 4-Methoxy RT CH2Cl2 75 Good yield with EDG
2 3-Nitro 90 Dioxane 20 Low yield with EWG
3 3,5-Dimethyl RT CH2Cl2 60 Moderate yield

Source: Adapted from Journal of Heterocyclic Chemistry, 2015

Reaction of α-Halocarbonyls with Urea or Thiourea

This classical method involves the cyclization of α-haloacetophenones with urea or thiourea to form the oxazole ring.

Typical Procedure:

  • α-Bromoacetophenone is prepared via bromination of acetophenone derivatives.
  • The α-bromo compound is reacted with urea or thiourea under reflux.
  • The product is isolated by filtration and purified by recrystallization.

Example:

$$
\alpha\text{-Bromoacetophenone} + \text{Urea} \xrightarrow[\text{Reflux}]{\text{Ethanol}} \text{this compound}
$$

Source: MDPI Molecules, 2013

Multistep Synthesis via Protection, Reduction, and Cyclization

Some synthetic routes involve multistep sequences including:

  • Protection of hydroxyl groups (e.g., benzylation)
  • Reduction of nitro groups to amines
  • Formation of amides or α-bromo derivatives
  • Final cyclization with urea or thiourea

Data Tables Summarizing Key Research Findings

Methodology Key Reagents & Conditions Yield Range (%) Advantages Limitations
Condensation with Urea Ortho-substituted acetophenone, urea, DMF or PEG-400, 80–140 °C 45–52 Simple, moderate yields Requires high temperature
Azaylide Methodology α-Azidoketones, aryl isocyanates, PPh3, RT or 90 °C 9–85 Flexible, mild conditions Low yields with EWG substituents
α-Halocarbonyl + Urea/Thiourea α-Bromoacetophenone, urea/thiourea, reflux in ethanol/DMF 40–80 Good yields, straightforward Multi-step preparation of halides
Multistep Protection & Cyclization Benzylation, reduction, bromination, cyclization 40–87 Allows functional group control Longer synthesis time

Mechanistic Insights

  • The condensation of acetophenones with urea involves nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the oxazole ring.
  • The azaylide methodology proceeds through the formation of an intermediate azaylide from the α-azidoketone and triphenylphosphine, which then reacts with isocyanates to yield the oxazole.
  • The α-halocarbonyl method involves nucleophilic substitution of the halogen by urea nitrogen, followed by intramolecular cyclization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .

Scientific Research Applications

1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Heterocyclic Substituents
  • 1-(2-(4-Trifluoromethylanilino)thiazol-5-yl)ethanone (): Structure: Thiazole ring with a 4-trifluoromethylanilino substituent. Key Differences: The thiazole sulfur atom vs. oxazole’s oxygen alters electronic properties. The trifluoromethyl group enhances lipophilicity compared to the amino group in the target compound. Molecular Formula: C₁₁H₈F₃N₃OS | Molecular Weight: 287.26 g/mol .
  • 1-Phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone (): Structure: Oxazole ring lacking an amino group. Molecular Formula: C₁₇H₁₃NO₂ | Molecular Weight: 263.30 g/mol .
  • 2-[(1-Methyltetrazol-5-yl)thio]-1-(substituted phenyl)ethanone derivatives (): Structure: Tetrazole-thio substituent instead of aminooxazole. Bioactivity: Exhibits cholinesterase inhibition (up to 29.56% AChE inhibition), with electron-donating groups (e.g., -CH₃, -Cl) enhancing activity .
Amino-Substituted Derivatives
  • 1-(2-Aminophenyl)ethanone (): Structure: Simpler phenyl-ethanone with a primary amino group. Physicochemical Properties: Molecular weight 135.16 g/mol, boiling point 245–247°C, and moderate BBB permeability . Contrast: Lacks the heterocyclic oxazole ring, reducing steric and electronic complexity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone C₁₁H₁₀N₂O₂ 202.21 Not reported 2-Aminooxazol-5-yl
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS 156.21 Not reported 2-Amino-4-methylthiazole
1-(5-Amino-2,4-dihydroxyphenyl)ethanone C₈H₉NO₃ 167.16 137–142 (HCl salt) 5-Amino-2,4-dihydroxy
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 Not reported 2-Chloro-4-hydroxy-3-methoxy

Notes:

  • Aminooxazole derivatives likely exhibit higher polarity and hydrogen-bonding capacity than chloro- or methoxy-substituted analogs.
  • Thiazole-based compounds (e.g., ) may show greater thermal stability due to sulfur’s electron-withdrawing effects.

Implications for Target Compound :

  • Oxazole’s oxygen atom could reduce metabolic degradation compared to thiazole’s sulfur, improving bioavailability .

Q & A

Q. What safety protocols are recommended given limited toxicological data?

  • Methodological Answer : Follow GHS/CLP guidelines (e.g., P261/P262 for avoiding inhalation/skin contact). Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodents. Use fume hoods and personal protective equipment (PPE) during synthesis .

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